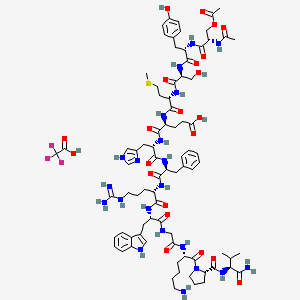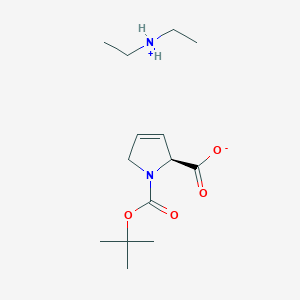
(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid
Descripción general
Descripción
(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid, also known as (S)-2-hydroxy-3-(4-iodophenyl)propionic acid, is a carboxylic acid with a molecular formula of C9H9IO2. It is a highly polar compound, which is widely used in biochemical research due to its unique properties. It is found in a variety of biological processes, such as in the metabolism of carbohydrates, proteins, and lipids. It is also used in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
1. Medical Imaging
One application of compounds related to (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is in medical imaging. Iopanoic acid, a related compound, has been used orally in cholecystography due to its excellent x-ray contrast and minimal toxicity (R. René & S. Mellinkoff, 1959).
2. Material Science
Phloretic acid, a naturally occurring phenolic compound related to this compound, is used in the synthesis of polybenzoxazine. This application is significant in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation (Acerina Trejo-Machin et al., 2017).
3. Chemical Stability and Liposolubility Enhancement
A derivative of this compound, specifically 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to improve chemical stability and liposolubility. This derivative is hydrolyzed to release bioactive compounds (Lei Chen et al., 2016).
4. Anti-Aging Skin Care
In the field of dermatology, a method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide and its application in anti-aging skin care compositions has been developed. This demonstrates the utility of derivatives of this compound in preventing skin wrinkles (Dariusz Wawrzyniak et al., 2016).
5. Flame Retardancy in Textiles
The application of 3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, as a flame retardant agent for cellulose fabrics is explored. This highlights its potential in improving the safety features of textiles (Lian-Ping Zhang et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-hydroxy-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVXMGFCROBGH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
